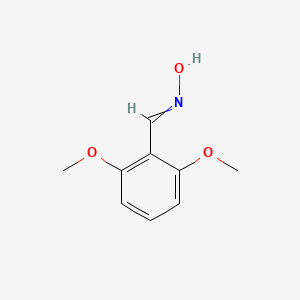

Benzaldehyde, 2,6-dimethoxy-, oxime

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Benzaldehyde, 2,6-dimethoxy-, oxime” is a chemical compound . It is a phenylhydrazone that can be used in the catalytic system for oxidation .

Synthesis Analysis

Benzaldehyde oxime can be synthesized from benzaldehyde and hydroxylamine hydrochloride in the presence of a base . The reaction at room temperature in methanol gives 9% E-isomer and 82% Z-isomer . There are also metal-involving synthesis and reactions of oximes .

Molecular Structure Analysis

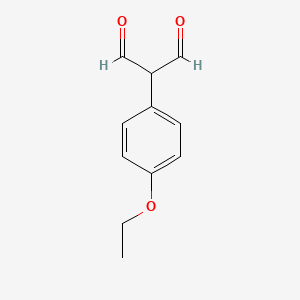

The molecular formula of “Benzaldehyde, 2,6-dimethoxy-, oxime” is C9H11NO3 . The structure of benzaldehyde oximes can affect the formation of aldehydes and nitriles under photoinduced electron-transfer conditions .

Physical And Chemical Properties Analysis

The physical and chemical properties of “Benzaldehyde, 2,6-dimethoxy-, oxime” include a molecular weight of 149.19 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 1 .

科学的研究の応用

Synthesis of Cyclic and Heterocyclic Compounds

9-Anthraldehyde oxime, a similar compound, is a primary material for the preparation of a large number of cyclic and heterocyclic compounds . It’s reasonable to assume that Benzaldehyde, 2,6-dimethoxy-, oxime could have similar applications.

Preparation of Isoxazoles, Isoxazolines, and Isoxazolidines

These are types of cyclic organic compounds. 9-Anthraldehyde oxime has been used in the synthesis of these compounds , and it’s possible that Benzaldehyde, 2,6-dimethoxy-, oxime could be used in a similar way.

Synthesis of Aldehydes, Amides, Amines, and Nitriles

9-Anthraldehyde oxime has been used in the synthesis of these organic compounds . Benzaldehyde, 2,6-dimethoxy-, oxime might also be used for similar purposes.

Preparation of Nitrones

Oximes can be converted into nitrones , which are useful in organic synthesis. It’s likely that Benzaldehyde, 2,6-dimethoxy-, oxime could be used in this way.

Microwave-Assisted Synthesis

The reaction of benzaldehyde and hydroxylamine hydrochloride under microwave irradiation and solventless ‘dry’ condition gave oximes in excellent yield . This method could potentially be applied to the synthesis of Benzaldehyde, 2,6-dimethoxy-, oxime.

Demethylation

2,6-Dimethoxybenzaldehyde has been used in the preparation of 2,6-dihydroxybenzaldehyde by demethylation with AlBr 3 . It’s possible that Benzaldehyde, 2,6-dimethoxy-, oxime could be used in a similar process.

Safety And Hazards

The safety data sheet for a similar compound, benzaldehyde, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has been classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

将来の方向性

Benzaldehyde oxime undergoes Beckmann rearrangement to form benzamide, catalyzed by nickel salts or photocatalyzed by BODIPY . Its dehydration yields benzonitrile. It can be hydrolyzed to regenerate benzaldehyde . These reactions suggest potential future directions for research and applications of benzaldehyde oximes.

特性

IUPAC Name |

N-[(2,6-dimethoxyphenyl)methylidene]hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-12-8-4-3-5-9(13-2)7(8)6-10-11/h3-6,11H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFOQWBDLQYJOHM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C=NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80373123 |

Source

|

| Record name | Benzaldehyde, 2,6-dimethoxy-, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzaldehyde, 2,6-dimethoxy-, oxime | |

CAS RN |

174966-94-0 |

Source

|

| Record name | Benzaldehyde, 2,6-dimethoxy-, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-(2-Fluorophenyl)ethyl]piperazine](/img/structure/B1333907.png)

![2-[4-(3,4-dichlorophenyl)phenyl]acetic Acid](/img/structure/B1333908.png)

![4-allyl-5-[1-(2-chlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1333918.png)

![3(2H)-Benzofuranone, 2-[(2,3-dimethoxyphenyl)methylene]-6-hydroxy-](/img/structure/B1333945.png)

![Methyl 2-[(chloroacetyl)amino]-5-methylthiophene-3-carboxylate](/img/structure/B1333957.png)